Apo-13-zeta-carotenone
Description
Contextualization of Apocarotenoid Diversity and Biological Significance
Apocarotenoids are a vast and diverse group of chemical compounds derived from the oxidative cleavage of carotenoids. uab.cat Carotenoids themselves are C40 isoprenoid pigments produced by plants, algae, fungi, and bacteria, with over 700 identified types. adooq.comannualreviews.org When these parent carotenoids are broken down, they yield apocarotenoids, which possess a wide range of biological functions critical for various life forms. uab.catadooq.com
In the plant kingdom, apocarotenoids are integral to survival and development. They function as phytohormones, such as the well-known abscisic acid (ABA) and strigolactones, which regulate plant growth and responses to environmental stress. nih.govnih.gov They also act as signaling molecules, mediating interactions with the environment, including defense mechanisms and attracting pollinators through color and scent. adooq.commedchemexpress.com The vibrant colors of many flowers and fruits, as well as their characteristic aromas, are often attributable to volatile apocarotenoids. nih.govnih.gov
In animals, which cannot synthesize carotenoids de novo and must obtain them through diet, apocarotenoids play vital roles. uab.cat The most prominent example is the conversion of provitamin A carotenoids into retinal (an apocarotenoid), which is essential for vision. nih.gov Furthermore, some apocarotenoids exhibit antioxidant properties and are being investigated for their roles in modulating cellular signaling pathways, such as those involving nuclear receptors. nih.govaocs.org
The sheer number of potential cleavage sites on the diverse array of parent carotenoids leads to a tremendous variety of apocarotenoids, each with unique chemical properties and biological activities. medchemexpress.com This diversity has spurred significant research interest, aiming to uncover new bioactive molecules and understand their complex roles in physiology and ecology. nih.gov
Overview of Carotenoid Catabolism and Apocarotenoid Generation
The generation of apocarotenoids from their C40 carotenoid precursors is a process known as carotenoid catabolism. This breakdown can occur through two primary mechanisms: enzymatic cleavage and non-enzymatic oxidation. nih.govnih.gov
Enzymatic Cleavage: The most defined pathway involves a family of non-heme iron enzymes called Carotenoid Cleavage Dioxygenases (CCDs). uab.catencyclopedia.pub These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid's polyene backbone. uab.cat The CCD family is diverse, with different members exhibiting specificity for certain carotenoid substrates and cleavage positions. For example:
CCD1 enzymes have broad substrate specificity and are often involved in producing flavor and aroma volatiles by cleaving various carotenoids at the 9,10 and 9',10' positions. nih.gov
CCD7 and CCD8 work sequentially in the biosynthesis of strigolactones, a class of plant hormones. CCD7 performs an initial cleavage, and its product is then cleaved by CCD8 to form 13-apo-β-carotenone, a key precursor. encyclopedia.pubnih.gov
9-cis-epoxycarotenoid dioxygenases (NCEDs) are crucial for the biosynthesis of the phytohormone abscisic acid (ABA) from specific epoxycarotenoid precursors. aocs.org
The specific apocarotenoids produced, therefore, depend on the type of parent carotenoid available (e.g., β-carotene, lycopene (B16060), or ζ-carotene) and the specific enzymatic or oxidative conditions present. nih.govnih.gov
Historical and Current Research Trajectories of Apo-13-carotenones
Research into apo-13-carotenones has followed distinct paths, largely dictated by the biological system under investigation. The most extensively studied compound in this family is β-apo-13-carotenone .
Historically, β-apo-13-carotenone was identified as an "eccentric" cleavage product of β-carotene, resulting from a break at the 13,14 double bond. nih.govresearchgate.net This is in contrast to the "central" cleavage that produces vitamin A. nih.gov For many years, the biological significance of these eccentric cleavage products was poorly understood.
A significant breakthrough in plant science was the discovery that β-apo-13-carotenone is a crucial intermediate in the biosynthetic pathway of strigolactones. encyclopedia.pubnih.gov This pathway involves the sequential action of the enzymes CCD7 and CCD8 on β-carotene. encyclopedia.pub This finding established a clear and vital hormonal role for an apo-13-carotenone in plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.
In parallel, research in mammalian systems has uncovered a different function for β-apo-13-carotenone. Studies have demonstrated that it acts as an antagonist of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor involved in regulating gene expression related to cell growth, differentiation, and metabolism. nih.govmedchemexpress.com β-Apo-13-carotenone can bind to RXRα and modulate its activity, suggesting it may function as a naturally occurring signaling molecule that influences retinoid pathways. medchemexpress.comnih.gov Further research has shown that it regulates RXRα activity by inducing the formation of a "transcriptionally silent" tetramer of the receptor. nih.govnih.gov
In contrast, specific research on Apo-13-zeta-carotenone is notably scarce in scientific literature. By chemical definition, this isomer would be derived from the oxidative cleavage of ζ-carotene (zeta-carotene) at the 13,14 position. ζ-Carotene is an acyclic C40 carotenoid that serves as a key intermediate in the biosynthesis of other carotenoids like β-carotene and lycopene in plants. nih.govresearchgate.net While enzymes like CCD1 have been tested against ζ-carotene, they did not produce certain cleavage products, indicating a level of substrate specificity that may limit the formation of specific apo-zeta-carotenoids. nih.gov The distinct biological roles and research trajectories of this compound remain an open area for future investigation, separate from its more famous β-ring-containing counterpart.
Research Findings on Apo-13-carotenones
| Finding | Compound | System | Significance |
| Precursor to Strigolactones | β-Apo-13-carotenone | Plants | Essential intermediate in the biosynthesis of a major class of plant hormones regulating development. |
| RXRα Antagonist | β-Apo-13-carotenone | Mammals | Modulates gene expression by binding to the Retinoid X Receptor and inducing a non-transcriptional state. |
| Eccentric Cleavage Product | β-Apo-13-carotenone | General | Formed from the non-central cleavage of β-carotene. |
| Putative Precursor | ζ-Carotene | Plants | The parent carotenoid from which this compound would be derived. |
Structure
3D Structure
Properties
Molecular Formula |
C18H28O |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3E,5E,9E)-6,10,14-trimethylpentadeca-3,5,9,13-tetraen-2-one |
InChI |
InChI=1S/C18H28O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8-9,11,13-14H,6-7,10,12H2,1-5H3/b14-8+,16-11+,17-13+ |
InChI Key |
HGFAGNRYCRACAH-WWESEOGYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=O)C)C)C)C |
Origin of Product |
United States |
Enzymatic and Non Enzymatic Formation of Apo 13 Zeta Carotenone
Biosynthetic Precursors and Substrates for 13,14-Cleavage
The generation of apo-13-zeta-carotenone and related compounds is initiated by the cleavage of specific double bonds within a parent carotenoid molecule. This process can occur through both enzymatic and non-enzymatic mechanisms, with the latter often involving reactive oxygen species. mdpi.comresearchgate.netnih.govnih.gov
β-Carotene as a Primary Substrate for β-Apo-13-carotenone Synthesis
β-carotene stands out as a principal precursor for the synthesis of β-apo-13-carotenone. nih.govsmolecule.commedchemexpress.comnih.gov The enzymatic cleavage of β-carotene at the 13,14 double bond results in the formation of β-apo-13-carotenone. nih.gov This eccentric cleavage is a key step in the metabolic pathway of β-carotene. nih.govresearchgate.net Studies using intestinal mucosa homogenates from various mammals, including humans, have identified β-apo-13-carotenone as an enzymatic cleavage product of β-carotene. nih.govnih.gov The formation of β-apo-13-carotenone provides direct evidence for an enzymatic excentric cleavage mechanism for β-carotene. nih.gov
Exploration of Other Carotenoid Substrates (e.g., Apo-10'-zeaxanthinal for Zaxinone)
While β-carotene is a major substrate, other carotenoids and their derivatives also serve as precursors for related apocarotenoids. For instance, the C27 apocarotenoid, apo-10'-zeaxanthinal (also known as 3-OH-all-trans-β-apo-10'-carotenal), is the substrate for the enzyme Zaxinone Synthase (ZAS). encyclopedia.pubfrontiersin.org ZAS, previously classified as CCD8b, cleaves apo-10'-zeaxanthinal at the C13-C14 double bond to produce zaxinone (3-OH-all-trans-apo-13-carotenone) and a C9 dialdehyde. encyclopedia.pub Zaxinone is a significant metabolite that plays a role in regulating strigolactone biosynthesis in rice. encyclopedia.puboup.com The synthesis of zaxinone from zeaxanthin (B1683548) likely involves an initial cleavage by CCD4 or CCD7 to form apo-10'-zeaxanthinal. mdpi.com
Role of Carotenoid Cleavage Dioxygenases (CCDs) in Apo-13-carotenone Production
Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the production of apocarotenoids by catalyzing the oxidative cleavage of double bonds in the carotenoid backbone. encyclopedia.pubmdpi.com
Characterization of Apo-carotenoid 13,14-Dioxygenase Activity (e.g., Novosphingobium aromaticivorans enzyme)
An important enzyme in the production of β-apo-13-carotenone is an apo-carotenoid 13,14-dioxygenase. An enzyme from the bacterium Novosphingobium aromaticivorans, designated NACOX1, has been characterized to specifically cleave the C13-C14 double bond of carotenoids that possess a β-ionone ring, yielding β-apo-13-carotenones. mdpi.comnih.govresearchgate.net This enzyme converts substrates like β-apo-8'-carotenal into β-apo-13-carotenone. nih.govresearchgate.net The catalytic efficiency of this enzyme is highest for β-apo-8'-carotenal, followed by β-apo-4'-carotenal and γ-carotene. nih.govresearchgate.net
**Table 1: Kinetic Properties of Apo-carotenoid 13,14-Dioxygenase from *Novosphingobium aromaticivorans***
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 8.0 | nih.govresearchgate.net |
| Optimal Temperature | 45 °C | nih.govresearchgate.net |
| Km (for β-apo-8'-carotenal) | 21 μM | nih.govresearchgate.net |
| kcat (for β-apo-8'-carotenal) | 25 l/min | nih.govresearchgate.net |
Functional Specificity of CCD8 in Cleaving Specific Double Bonds (e.g., C13-C14)
The CCD8 subfamily of enzymes exhibits a high degree of specificity for cleaving the C13-C14 double bond of their apocarotenoid substrates. portlandpress.com In the biosynthesis of strigolactones, a class of plant hormones, CCD8 acts sequentially after CCD7. encyclopedia.pubnih.govmdpi.commdpi.comoup.com CCD7 first cleaves a C40 carotenoid, such as β-carotene, at the 9',10' position to produce a C27 apocarotenal (B190595) (β-apo-10'-carotenal) and β-ionone. encyclopedia.pubportlandpress.comoup.com Subsequently, CCD8 specifically cleaves this C27 intermediate at the C13-C14 double bond. portlandpress.comnih.gov This reaction yields a C18 ketone, β-apo-13-carotenone, and a C9 product. portlandpress.comuniprot.org The high substrate and regional specificity of CCD8 enzymes are thought to be due to the structural constraints of their substrate tunnels. portlandpress.com
Contributions of Other CCD Isoforms (e.g., CCD1, CCD4) to General Apocarotenoid Pools
While CCD8 has a specialized role, other CCD isoforms, particularly CCD1 and CCD4, contribute more broadly to the pool of apocarotenoids in plants. encyclopedia.pubfrontiersin.org
CCD1: This cytosolic enzyme is known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at multiple positions, most commonly at the 9,10 and 9',10' double bonds. acs.orgresearchgate.netsemanticscholar.orgfrontiersin.org This cleavage results in the formation of C13 ketones, such as β-ionone, and a C14 dialdehyde. frontiersin.org In some cases, CCD1 can also cleave acyclic carotenoids like lycopene (B16060) at the 5,6 and 5',6' positions. semanticscholar.org There is evidence to suggest that CCD1 can act on C27 apocarotenoids generated by other CCDs, such as CCD7, further processing them in the cytosol. encyclopedia.pubresearchgate.net
CCD4: These plastid-localized enzymes are often associated with carotenoid degradation, influencing the color of tissues like flowers and fruits. frontiersin.orgsemanticscholar.orgfrontiersin.org The expression of CCD4 genes is often negatively correlated with carotenoid accumulation. frontiersin.org For example, in apricot fruit, higher transcript levels of CCD4 were found in light-yellow cultivars with lower carotenoid content. frontiersin.org While some studies have shown low in vitro activity for certain CCD4 enzymes, genetic studies in plants like Arabidopsis and chrysanthemum have demonstrated their significant role in carotenoid cleavage in vivo. frontiersin.org
Table 2: Substrate Specificity and Cleavage Products of Select CCD Isoforms
| Enzyme | Primary Substrate(s) | Cleavage Position(s) | Key Product(s) | Reference |
|---|---|---|---|---|
| Apo-carotenoid 13,14-dioxygenase (N. aromaticivorans) | β-apo-8'-carotenal, β-apo-4'-carotenal, γ-carotene | C13-C14 | β-apo-13-carotenones | nih.govresearchgate.net |
| CCD8 | β-apo-10'-carotenal | C13-C14 | β-apo-13-carotenone, C9 dialdehyde | portlandpress.com |
| CCD1 | β-carotene, lycopene, various apocarotenoids | C9-C10, C9'-C10', C5-C6 | β-ionone, C14 dialdehyde, 6-methyl-5-hepten-2-one | encyclopedia.pubsemanticscholar.orgfrontiersin.org |
| CCD4 | β-carotene, zeaxanthin, β-cryptoxanthin | C9-C10, C7-C8 | β-ionone, β-citraurin | semanticscholar.orgfrontiersin.org |
| Zaxinone Synthase (ZAS) | Apo-10'-zeaxanthinal | C13-C14 | Zaxinone, C9 dialdehyde | encyclopedia.pubfrontiersin.org |
Non-Enzymatic Oxidation Pathways Leading to Apo-13-carotenones
In the absence of enzymes, carotenoids like ζ-carotene are susceptible to degradation through various oxidative processes. These reactions are generally less specific than enzymatic cleavages and can result in a diverse array of apocarotenoid products.
Singlet oxygen (¹O₂), a highly reactive form of oxygen, is a major contributor to the non-enzymatic degradation of carotenoids. pnas.orgmdpi.com Carotenoids are efficient quenchers of singlet oxygen, a process that can involve both physical quenching (energy transfer) and chemical quenching (reaction leading to degradation). mdpi.comacs.org The chemical reaction results in the formation of various oxidation products. acs.org
Studies on β-carotene have shown that its interaction with singlet oxygen leads to a variety of cleavage products, including β-ionone, β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-14'-carotenal, and β-carotene 5,8-endoperoxide. nih.gov This process involves the formation of biradical intermediates and dioxetane products, which then decompose into smaller carbonyl compounds. acs.org
While direct studies on the singlet oxygen-mediated degradation of ζ-carotene to form this compound are not extensively documented, the established mechanisms for other carotenoids suggest a plausible pathway. The polyene chain of ζ-carotene is susceptible to attack by singlet oxygen, which could lead to cleavage at various double bonds, potentially including the one that would yield this compound. The specific products formed would depend on the reaction conditions and the structure of ζ-carotene.
Table 1: Products of Singlet Oxygen-Mediated Degradation of β-Carotene
| Precursor | Oxidation Method | Identified Products |
| β-Carotene | Photosensitized Oxidation | β-ionone, β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-14'-carotenal, β-carotene 5,8-endoperoxide |
Beyond singlet oxygen, carotenoids can be degraded through other chemical and thermal oxidation processes. researchgate.net The numerous conjugated double bonds in the carotenoid structure make them susceptible to degradation when exposed to heat, light, and various chemical agents. researchgate.netresearchgate.net
Thermal degradation of carotenoids like β-carotene can lead to isomerization (the conversion from trans to cis forms) and the formation of a range of smaller molecules, including apocarotenals and apocarotenones. researchgate.net For instance, heating crystalline β-carotene in a vacuum has been shown to produce aromatic hydrocarbons such as toluene (B28343) and xylene. nih.gov In the presence of oxygen, thermal processing can accelerate the oxidation and degradation of carotenoids. maxapress.com
The oxidation of ζ-carotene through these chemical and thermal means would likely produce a mixture of cleavage products. smolecule.com While specific research identifying this compound as a direct product of these processes is limited, the general principles of carotenoid degradation suggest its potential formation. The cleavage of the ζ-carotene backbone at the appropriate double bond (C13-C14) would result in the formation of this compound. The yield and prevalence of this specific apocarotenoid would be influenced by factors such as temperature, the presence of oxygen, and the specific chemical environment. researchgate.net
Table 2: General Effects of Thermal Processing on Carotenoids
| Process | Effect on Carotenoids | Potential Products |
| Heating | Isomerization and Degradation | Cis-isomers, Apocarotenals, Apocarotenones, Volatile compounds |
Metabolic Fates and Downstream Derivatization of Apo 13 Zeta Carotenone
In Planta Metabolic Pathways of Apo-13-carotenones
The metabolism of C13-apocarotenoids, such as apo-13-carotenone, within plants is a sophisticated process involving enzymatic modifications, detoxification, and compartmentalization. These pathways are crucial for regulating carotenoid homeostasis and managing potentially reactive metabolic byproducts. nih.govnih.gov In instances of increased carotenoid biosynthesis, such as in transgenic Arabidopsis roots overexpressing phytoene (B131915) synthase, the levels of β-apocarotenoids, including a twofold increase in β-apo-13-carotenone, rise significantly. nih.gov This accumulation triggers a suite of metabolic responses to process these compounds. nih.gov
Enzymatic Modification and Conjugation Reactions (e.g., Glucosylation)
A primary metabolic fate for C13-apocarotenoids in plants is enzymatic modification, most notably through glucosylation. oup.com This conjugation reaction is catalyzed by uridine-diphosphate (B1259127) glycosyltransferases (UGTs) and is a common fate for bioactive apocarotenoids, which are often found in their glycosylated form. oup.comresearchgate.net The addition of a glucose moiety increases the water solubility of the apocarotenoid, which is thought to facilitate transport, storage, and detoxification. researchgate.netnih.gov
Research has identified specific UGTs responsible for these modifications. In studies involving Nicotiana benthamiana and Mentha × piperita, six distinct UGTs were identified that catalyze the glucosylation of C13-apocarotenols. oup.comresearchgate.net These enzymes can attach a glucose molecule to either the cyclohexene (B86901) ring or the butene side chain of the apocarotenoid structure. oup.com For example, the enzyme MpUGT86C10 from Mentha × piperita shows a preference for glucosylating the cyclohexene ring of various norisoprenoids, while NbUGT73A25 from Nicotiana benthamiana preferentially acts on the butene side chain. oup.com This enzymatic action is not merely for detoxification; glycosylation can modify the biological activity of the parent compound, with evidence showing that a norisoprenoid glucoside had higher phytotoxic potential than its aglycone. researchgate.net In Arabidopsis, the glycosylation of apocarotenoids serves as a regulatory "valve" to maintain carotenoid homeostasis in leaves. nih.gov
Table 1: Uridine-Diphosphate Glycosyltransferases (UGTs) Involved in C13-Apocarotenoid Glucosylation
This table summarizes key UGTs identified in Mentha × piperita and Nicotiana benthamiana and their substrate preferences for C13-apocarotenoids. Data sourced from related research. oup.com
| Enzyme | Source Organism | Preferred Substrates | Glucosylation Position |
|---|---|---|---|
| MpUGT86C10 | Mentha × piperita | 3-hydroxy-α-damascone, 3-oxo-α-ionol, Blumenol C | Cyclohexene Ring |
| NbUGT73A25 | Nicotiana benthamiana | α-ionol, β-ionol, 3-hydroxy-α-ionol | Butene Side Chain |
| MpUGT85A66 | Mentha × piperita | 4-hydroxy-β-ionone | Cyclohexene Ring |
| NbUGT73A24 | Nicotiana benthamiana | α-ionol, β-ionol | Butene Side Chain |
Role of Detoxification Enzymes (e.g., Aldehyde Dehydrogenases, Aldo-keto Reductases) in Apo-13-carotenone Metabolism
The accumulation of apocarotenoids, which are often reactive carbonyl species, induces the expression of detoxification enzymes in plants. nih.gov These enzymatic systems are analogous to those that plants use to manage xenobiotics and other harmful compounds. nih.govresearchgate.net Research has shown that β-apo-13-carotenone is a specific substrate for Alkenal Reductase (AER). mdpi.comresearchgate.net
Other detoxification enzymes, including aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs), play a significant role in metabolizing various apocarotenals, though their direct action on apo-13-carotenone is part of a broader response. nih.govmdpi.com For example, ALDH3H1 and ALDH3I1 can oxidize apocarotenals like β-apo-11-carotenal and β-apo-14′-carotenal into their corresponding, less reactive carboxylic acids. mdpi.comresearchgate.net Similarly, aldo-keto reductases such as AKR4C8 and AKR4C9 mediate the reduction of apocarotenals to alcohols. mdpi.comresearchgate.net The induction of genes encoding these enzymes correlates with the accumulation of β-carotene and its subsequent cleavage products, indicating a coordinated metabolic response to detoxify these molecules. nih.govresearchgate.net
Table 2: Detoxification Enzymes and their Apocarotenoid Substrates in Plants
This table outlines key detoxification enzymes and their known apocarotenoid substrates, highlighting the plant's mechanisms for metabolizing these compounds. Data compiled from multiple studies. researchgate.netmdpi.comresearchgate.net
| Enzyme/Enzyme Family | Abbreviation | Known Apocarotenoid Substrates | Reaction Type |
|---|---|---|---|
| Alkenal Reductase | AER | β-apo-13-carotenone, β-apo-14′-carotenal, β-ionone | Reduction |
| Aldehyde Dehydrogenase | ALDH (e.g., ALDH3H1, ALDH3I1) | β-apo-10′-carotenal, β-apo-11-carotenal, β-apo-12′-carotenal, β-apo-14′-carotenal | Oxidation |
| Aldo-keto Reductase | AKR (e.g., AKR4C8, AKR4C9) | β-apo-11-carotenal | Reduction |
| Chloroplastic Aldehyde Reductase | ChlADR | β-apo-11-carotenal | Reduction |
Compartmentalization and Sequestration Mechanisms for Apocarotenoid Metabolites
The management of apocarotenoids in plants extends to their physical separation within the cell. nih.gov Carotenoid biosynthesis and the initial enzymatic cleavage to form apocarotenoids occur within plastids. aocs.orgnih.gov Subsequent metabolic steps and final storage often involve transport to other cellular compartments. frontiersin.org For instance, xanthoxin, the C15 apocarotenoid precursor to the hormone abscisic acid, is exported from the plastid to the cytosol for its final conversion steps. frontiersin.org
The increased hydrophilicity of apocarotenoids following glycosylation is a key factor enabling their transport and sequestration. nih.gov This allows for their compartmentalization into the vacuole or excretion and storage in the cell wall, effectively removing them from metabolically active regions of the cell. nih.gov In a specific example involving arbuscular mycorrhizal symbiosis, yellow pigments composed of apocarotenoid esters have been observed accumulating as insoluble hydrophobic droplets within the vacuoles of root cortical cells. nih.gov Furthermore, the sequestration of the parent carotenoids in sub-plastidial structures like plastoglobuli and membranes can influence the rate of apocarotenoid formation by controlling substrate availability. aocs.orgnih.gov
Metabolism and Processing of Apo-13-carotenones in Heterotrophic Systems
While plants are primary producers of apocarotenoids, these compounds are also metabolized in heterotrophic systems, including animals and microorganisms, often following dietary intake of carotenoids.
Cellular Uptake and Intracellular Degradation Kinetics
In heterotrophic organisms, apo-13-carotenone is primarily formed through the eccentric cleavage of β-carotene. nih.gov Studies using intestinal mucosa homogenates from humans, monkeys, ferrets, and rats have demonstrated the enzymatic formation of β-apo-13-carotenone and β-apo-14′-carotenal from β-carotene. nih.gov The formation was shown to be linear with time and dependent on protein concentration, confirming an enzymatic mechanism. nih.gov
Once formed, these apocarotenoids undergo further metabolism. Human aldehyde dehydrogenases (ALDHs), such as those involved in retinal oxidation, can convert β-apocarotenals into their corresponding β-apocarotenoic acids. daneshyari.commdpi.com The degradation of the parent β-carotene, which leads to apocarotenoid formation, generally follows first-order kinetics. mdpi.com The stability and degradation rate are highly dependent on factors like temperature, oxygen, and light. mdpi.com For example, the half-life of β-carotene can vary dramatically depending on the presence of antioxidants and the surrounding matrix. mdpi.com While specific degradation kinetics for apo-13-carotenone itself are not well-defined, the steady-state levels observed during β-carotene decay suggest it is part of a dynamic process of formation and subsequent, rapid metabolism. gefree.org.nz
Table 3: Half-Life of β-Carotene Under Various Conditions
This table presents the degradation half-life (t1/2) of β-carotene, the precursor to apo-13-carotenone, in different systems and temperatures, illustrating the variability in its stability. Data sourced from a review of kinetic studies. mdpi.com
| System | Temperature (°C) | Half-Life (days) |
|---|---|---|
| Nanoemulsion (without antioxidants) | 25 | 7.2 |
| Nanoemulsion (with antioxidants) | 25 | 50 |
| Zein-based Nanoparticles | 20 | 10 |
| Zein/Chitosan/Tea Polyphenol Nanoparticles | 20 | 38 |
| Pasteurized Carrot Juice | 4 | 33 |
Bioconversion and Metabolite Profiling Studies
Bioconversion of carotenoids into apocarotenoids is a key metabolic event in heterotrophs. The enzymatic conversion of β-carotene to β-apo-13-carotenone by intestinal enzymes is a direct example of such a bioconversion. nih.gov The subsequent oxidation of related apocarotenals to apocarotenoic acids by human ALDHs further demonstrates this metabolic processing. daneshyari.commdpi.com
Advanced analytical techniques are employed for metabolite profiling to identify and quantify these conversion products. A liquid chromatography-mass spectrometry (LC-MS) profiling method was developed to analyze glycosylated apocarotenoids (GAPOs) in both plant tissues and the heterotrophic bacterium E. coli. scispace.com Furthermore, metabolically engineered microorganisms are being explored as promising systems for the biotechnological production of specific apocarotenoids, a process that relies heavily on detailed bioconversion and metabolite profiling studies. researchgate.net Such research in various heterotrophic organisms, including fungi and bacteria, is crucial for understanding the full scope of apocarotenoid metabolism and function. scispace.comresearchgate.net
Genetic and Epigenetic Regulation of Apo 13 Zeta Carotenone Pathways
Transcriptional Regulation of Carotenoid Cleavage Dioxygenase Genes
The formation of Apo-13-zeta-carotenone from ζ-carotene is catalyzed by Carotenoid Cleavage Dioxygenase (CCD) enzymes. These non-heme iron enzymes are responsible for the oxidative cleavage of double bonds within the carotenoid backbone. mdpi.compnas.org The expression of CCD genes is a critical control point in the apocarotenoid biosynthetic pathway. frontiersin.org
The expression of CCD genes is highly specific to different tissues, developmental stages, and environmental conditions, which in turn dictates the profile of apocarotenoids produced. nih.gov For instance, the enzymes that would be responsible for cleaving ζ-carotene, such as members of the CCD1 and CCD4 subfamilies, show distinct expression patterns across various plant species.
In grapes (Vitis vinifera), the VvCCD4b gene is primarily expressed in flowers, mature leaves, and berries, with its expression level positively correlating with the accumulation of norisoprenoid aroma compounds. frontiersin.org In Chinese jujube (Ziziphus jujuba), ZjCCD1a, ZjCCD1d, and ZjCCD4 are highly expressed during the fruit development stages, suggesting their role in the synthesis of aroma and color compounds. actahort.org Similarly, in Forsythia suspensa, different FsCCD1 and FsCCD4 genes are effectively expressed in flowers and fruits, indicating their involvement in producing pigments and volatile apocarotenoids. frontiersin.org In tomato, a loss-of-function mutant for a CCD1 enzyme resulted in decreased levels of the apocarotenoid β-ionone in the fruit. plos.org
Studies on Arabidopsis mutants deficient in ζ-carotene desaturase (ZDS) lead to an accumulation of ζ-carotene. These mutants exhibit developmental changes regulated by an uncharacterized apocarotenoid signal, the synthesis of which requires the activity of the carotenoid cleavage dioxygenase CCD4. nih.gov This highlights that the cleavage of ζ-carotene or its isomers is a physiologically relevant process regulated by specific CCD enzymes.
Table 1: Examples of CCD Gene Expression in Different Plant Tissues and Species
| Gene | Plant Species | Tissue(s) of High Expression | Implied Function | Reference(s) |
| VvCCD4b | Grape (Vitis vinifera) | Flowers, Mature Leaves, Berries | Norisoprenoid aroma formation | frontiersin.org |
| ZjCCD1a, ZjCCD1d, ZjCCD4 | Chinese Jujube (Ziziphus jujuba) | Developing Fruit | Aroma and color synthesis | actahort.org |
| CmCCD4a | Chrysanthemum (Chrysanthemum morifolium) | Petals | Carotenoid cleavage, leading to white flowers | frontiersin.org |
| AtCCD4 | Arabidopsis (Arabidopsis thaliana) | - | Required for synthesis of a ζ-carotene-derived signal | nih.gov |
| FsCCD1, FsCCD4 | Forsythia suspensa | Flowers, Fruits | Pigment and volatile synthesis | frontiersin.org |
| CitCCD1 | Citrus (Citrus unshiu, C. sinensis, C. limon) | Flavedo, Juice Sacs (during maturation) | Cleavage of various carotenoids | nih.govoup.com |
The specific expression patterns of CCD genes are controlled by cis-acting regulatory elements within their promoter regions and the trans-acting transcription factors that bind to them. frontiersin.org Analysis of the promoter regions of CCD genes across different plant species has revealed a variety of binding sites responsive to hormones, light, and stress. frontiersin.orgmdpi.comnih.gov
Commonly found cis-elements include:
Light-responsive elements: G-box, I-box, and GT1 motifs, indicating that CCD expression can be modulated by light conditions. frontiersin.org
Hormone-responsive elements: Abscisic acid-responsive elements (ABRE) and ethylene-responsive elements (ERE) show that hormones like ABA and ethylene (B1197577) can induce or repress CCD gene expression. frontiersin.orgactahort.org
Stress-responsive elements: Elements responsive to anaerobic induction, drought, and salicylic (B10762653) acid are also present, linking apocarotenoid production to plant defense and stress responses. actahort.orgnih.gov
Several transcription factors that regulate CCD expression have been identified. In grapes, the MADS-box transcription factor VvMADS4 was found to bind to the VvCCD4b promoter and act as a negative regulator of its expression. frontiersin.org In grapevine, the DRL1 NAC transcription factor can reduce the expression of carotenoid cleavage genes. frontiersin.org These findings demonstrate a complex transcriptional network that fine-tunes the production of apocarotenoids by controlling the expression of the requisite cleavage enzymes.
Table 2: Selected Cis-Acting Elements in CCD Gene Promoters and Associated Transcription Factors
| Cis-Acting Element | Function/Response | Transcription Factor Family (Example) | Reference(s) |
| ABRE | Abscisic Acid (ABA) Responsiveness | bZIP | frontiersin.orgactahort.org |
| ERE | Ethylene Responsiveness | ERF | frontiersin.org |
| G-box, I-box, GT1-motif | Light Responsiveness | bHLH, MYB | frontiersin.org |
| CArG motif | - | MADS-box (VvMADS4) | frontiersin.org |
| W-box | Stress Response | WRKY | frontiersin.org |
Gene Expression Profiles of CCDs in Various Tissues and Developmental Stages
Epigenetic Control of Carotenoid and Apocarotenoid Metabolism
Beyond direct transcriptional control, epigenetic mechanisms provide another layer of regulation over the carotenoid and apocarotenoid pathways. tandfonline.comresearchgate.net These heritable, yet reversible, modifications to DNA and its associated histone proteins can modulate gene expression without altering the underlying DNA sequence. tandfonline.comkaust.edu.sa
DNA methylation, typically the addition of a methyl group to cytosine residues, is often associated with transcriptional silencing. Changes in methylation patterns within the promoters of carotenoid pathway genes can significantly affect their expression. kaust.edu.saresearchgate.net
Post-translational modifications of histone proteins, such as acetylation and methylation, alter chromatin structure and accessibility, thereby influencing gene transcription. nih.gov These modifications play a key role in regulating genes involved in carotenoid biosynthesis and degradation.
For instance, histone acetylation is generally linked to active transcription. In tomato, silencing a histone deacetylase gene was shown to inhibit fruit ripening by suppressing carotenoid accumulation. nih.gov Conversely, histone methylation can have either activating (e.g., H3K4me3) or repressive (e.g., H3K27me3) effects on gene expression. nih.govresearchgate.net In Arabidopsis, the disruption of the histone methyltransferase SDG8 gene led to reduced expression of a carotenoid isomerase gene and altered levels of strigolactones, which are apocarotenoid-derived hormones. aocs.org In tomato, the deposition of the histone variant Sl_H2A.Z was found to regulate the expression of several genes in the carotenoid pathway, ultimately increasing the total carotenoid content during fruit ripening. nih.gov
Small non-coding RNAs, including microRNAs (miRNAs) and small interfering RNAs (siRNAs), are key players in post-transcriptional gene silencing. researchgate.net They guide protein complexes to cleave or translationally repress target messenger RNAs (mRNAs) with complementary sequences. oup.com
While research in this area is still emerging, there is evidence for miRNA-mediated regulation of apocarotenoid pathways. In saffron (Crocus sativus), a plant known for its apocarotenoid-rich stigma, profiling studies have identified numerous miRNAs predicted to target genes involved in the biosynthesis of these valuable compounds. researchgate.netresearchgate.net In another study, the overexpression of miR156b in Brassica napus led to enhanced seed carotenoid levels, suggesting an indirect regulatory role. aocs.org These findings indicate that small RNAs contribute to the complex regulatory network controlling apocarotenoid production, offering another mechanism for fine-tuning the pathway in response to developmental needs.
Impact of Histone Modifications on Chromatin Accessibility and Gene Expression
Metabolic Engineering and Biotechnological Approaches for Apocarotenoid Modulation
Metabolic engineering offers powerful tools to modify the production of valuable apocarotenoids in both plants and microorganisms. nih.govwiley.com These approaches aim to enhance the yield of desired compounds like β-apo-13-carotenone or to reduce the formation of others by strategically manipulating metabolic pathways. Key strategies include increasing the supply of precursors, engineering the specific enzymes involved, and blocking competing metabolic branches. aiche.orgnih.gov
Strategies for Manipulating Carotenoid Precursor Availability
A primary strategy for increasing the output of a biosynthetic pathway is to boost the supply of its initial substrates. This is often referred to as a "push" strategy. nih.govfrontiersin.org For β-apo-13-carotenone, this involves increasing the pool of its precursor, β-carotene. This is achieved by enhancing the metabolic flux through the upstream methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). bohrium.comnih.gov
| Gene Target | Enzyme | Strategy | Organism | Observed Effect | Reference |
|---|---|---|---|---|---|
| PSY | Phytoene (B131915) Synthase | Overexpression | Tomato, Rice, Canola | Increased total carotenoids, dwarf phenotype in some cases if not tissue-specific. | frontiersin.org |
| crtB | Bacterial Phytoene Synthase | Overexpression (seed-specific) | Brassica napus (Canola) | Up to 50-fold increase in seed carotenoid content. | frontiersin.org |
| DXS | 1-deoxy-D-xylulose 5-phosphate synthase | Overexpression | Potato | ~2-fold increase in tuber carotenoid content. | aocs.org |
| HMGR (truncated) | Hydroxymethylglutaryl-CoA Reductase | Overexpression (cytosolic pathway) | Agrobacterium tumefaciens | Boosted mevalonate (B85504) (MVA) pathway, providing more GGPP precursors. | frontiersin.orgfrontiersin.org |
| crtW, crtZ, dxs, pds | Multiple enzymes | Co-expression and carbon flux redirection | Synechocystis sp. | Significantly increased astaxanthin (B1665798) (a downstream carotenoid) production. | nih.govkaust.edu.sa |
Targeted Gene Editing (e.g., CRISPR) for Enhanced or Reduced Apo-13-carotenone Production
The advent of targeted gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized metabolic engineering. kaust.edu.safrontiersin.org This tool allows for precise and efficient modifications of specific genes, making it possible to enhance, reduce, or eliminate the production of target metabolites with high accuracy. frontiersin.org
To enhance the production of β-apo-13-carotenone, CRISPR/Cas9 can be used to knock out genes in competing pathways. For example, editing the lycopene (B16060) epsilon-cyclase (LCYε) gene, which diverts lycopene towards the synthesis of α-carotene and lutein, can redirect metabolic flux towards the β-carotene branch, thereby increasing the substrate for β-apo-13-carotenone formation. dntb.gov.uanih.gov This strategy has successfully increased β-carotene content by up to 6-fold in bananas. nih.gov Conversely, to reduce or eliminate β-apo-13-carotenone, which may be desirable to prevent the synthesis of strigolactones and alter plant architecture, CRISPR can be used to knock out the genes essential for its production. The most direct targets would be CCD7 and CCD8, the enzymes that sequentially cleave β-carotene. oup.comencyclopedia.pub Knocking out these genes has been shown to alter strigolactone biosynthesis and affect plant interactions with other organisms. apsnet.org
| Target Gene | Function of Gene Product | Editing Strategy | Expected Outcome on β-Apo-13-carotenone | Reference |
|---|---|---|---|---|
| LCYε (Lycopene epsilon-cyclase) | Converts lycopene to δ-carotene, initiating the α-carotene branch. | Knockout | Increase (by increasing β-carotene precursor pool). | dntb.gov.uanih.gov |
| CCD7 (Carotenoid Cleavage Dioxygenase 7) | Performs the first cleavage of β-carotene to β-apo-10′-carotenal. | Knockout | Decrease/Elimination. | encyclopedia.pubapsnet.org |
| CCD8 (Carotenoid Cleavage Dioxygenase 8) | Performs the second cleavage on β-apo-10′-carotenal to form β-apo-13-carotenone. | Knockout | Decrease/Elimination. | encyclopedia.pubapsnet.org |
| SGR1 (Stay-Green) | Regulates chlorophyll (B73375) degradation, indirectly affecting carotenoid stability. | Knockout | Increase (by enhancing carotenoid stability and accumulation). | frontiersin.org |
| PSY1 (Phytoene Synthase 1) | Catalyzes the first committed step in carotenoid biosynthesis. | Promoter editing/activation | Increase (by boosting entire pathway flux). | frontiersin.orgfrontiersin.org |
Advanced Analytical Methodologies for Apo 13 Zeta Carotenone Research
Extraction and Sample Preparation Protocols for Apocarotenoids
Effective extraction and sample cleanup are foundational steps for the reliable analysis of apocarotenoids. researchgate.net The choice of method depends on the polarity of the target compounds, the complexity of the sample matrix, and the subsequent analytical technique to be used. researchgate.netshimadzu.com
Optimization of Solid-Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE)
Solid-Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) are conventional and widely used methods for isolating carotenoids and their derivatives from various sample matrices. uinsgd.ac.idmdpi.com The optimization of these techniques is critical to maximize the recovery of apocarotenoids like Apo-13-zeta-carotenone while minimizing their degradation.
In SLE, the selection of an appropriate organic solvent or solvent mixture is paramount. shimadzu.com Solvents are chosen based on their ability to solubilize apocarotenoids of varying polarities. shimadzu.com For instance, non-polar solvents like n-hexane are effective for carotenes and their less polar apocarotenoid derivatives, whereas more polar solvents such as ethanol (B145695), acetone, or mixtures thereof are better suited for xanthophylls and their more polar cleavage products. shimadzu.commdpi.com The use of environmentally friendly solvents like ethyl lactate (B86563) has also been explored, showing excellent capability in extracting both trans- and cis-isomers of apocarotenoids. mdpi.comresearchgate.net To enhance extraction efficiency, particularly from plant tissues, mechanical disruption of the matrix is a common prerequisite. shimadzu.com Techniques such as grinding or ultrasonication assist in releasing the compounds from the cellular structure. mdpi.comkaust.edu.sa
LLE is typically employed as a subsequent purification step. After an initial extraction, the crude extract is partitioned between two immiscible liquid phases to separate the apocarotenoids from interfering substances like chlorophylls (B1240455) or lipids.
Table 1: Comparison of Solvent Systems for Apocarotenoid Extraction
| Solvent System | Target Apocarotenoids | Advantages | Disadvantages |
|---|---|---|---|
| n-Hexane | Non-polar apocarotenoids | Good selectivity for non-polar compounds. shimadzu.com | Low efficiency for polar apocarotenoids. shimadzu.com |
| Acetone/Ethanol Mixtures | Broad range of polarities | High extraction efficiency for a wide variety of apocarotenoids. acs.org | Can co-extract interfering polar compounds. |
| Methanol with 0.1% BHT | Volatile and non-volatile apocarotenoids | Facilitates extraction of both short- and long-chain apocarotenoids; BHT prevents oxidation. researchgate.net | Methanol can be toxic. |
| Ethyl Lactate | Trans- and cis-lycopene and other apocarotenoids | Environmentally friendly ("green solvent"); effective for various isomers. mdpi.comresearchgate.net | May require specific temperature control for optimal yield. mdpi.com |
Application of Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE)
To achieve cleaner extracts and higher analyte concentration, modern extraction techniques like Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE) are increasingly applied. researchgate.netnih.gov
SPE is a valuable cleanup technique that separates compounds based on their physical and chemical properties. researchgate.net For apocarotenoid analysis, SPE cartridges with different sorbents are used to isolate them from complex sample extracts. researchgate.net Reversed-phase sorbents like C18 and C30 are highly effective at retaining both non-polar and polar apocarotenoids, while normal-phase sorbents such as silica (B1680970) or diol are more selective for polar compounds. researchgate.net A well-developed SPE protocol can significantly reduce matrix effects, leading to more accurate quantification in subsequent chromatographic analyses. kaust.edu.saacs.org For example, a silica gel SPE procedure has been optimized to enrich diapocarotenoids (DIALs) by eluting the target fraction with a mixture of n-hexane and ethyl acetate. acs.org
SFE is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comnih.gov SFE is particularly advantageous for extracting thermolabile compounds like apocarotenoids because it can be performed at low temperatures (e.g., CO2's critical temperature is 31.1 °C). nih.govmdpi.com The solvating power of the supercritical fluid can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction. nih.gov The addition of a small amount of a polar co-solvent, such as ethanol or methanol, can enhance the extraction efficiency for more polar apocarotenoids. mdpi.com SFE has been successfully applied to extract carotenoids and apocarotenoids from various matrices, including microalgae and pumpkin, yielding solvent-free extracts. nih.govnih.gov An online SFE-SFC-MS/MS method has been developed for the direct analysis of apocarotenoids in complex samples like human blood, significantly reducing sample preparation time and potential for contamination. springernature.comnih.gov
Table 2: Overview of SPE and SFE Applications for Apocarotenoids
| Technique | Principle | Common Sorbents/Conditions | Application Example |
|---|---|---|---|
| SPE | Differential partitioning between a solid sorbent and a liquid phase. researchgate.net | C18, C30 (for broad range); Silica, Diol (for polar). researchgate.net | Purification of diapocarotenoids from vegetable extracts using a silica gel column. acs.org |
| SFE | Extraction using a fluid above its critical temperature and pressure. mdpi.com | Supercritical CO2, often with polar co-solvents like ethanol. mdpi.comnih.gov | Online extraction and analysis of apocarotenoids from microalgae and human blood. nih.govnih.gov |
Headspace Stir Bar Sorptive Extraction (HSSE) and Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
Many important flavor and aroma compounds are volatile apocarotenoids, such as C13-norisoprenoids, which can be formed from the degradation of this compound precursors. essaycompany.comresearchgate.net Headspace sampling techniques are ideal for analyzing these volatile compounds. nih.gov
HS-SPME is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. researchgate.net It employs a fused silica fiber coated with a sorbent polymer. essaycompany.com The fiber is exposed to the headspace above a sample, where it adsorbs the volatile analytes. researchgate.net Optimization of parameters such as fiber coating, incubation temperature, and time is crucial for method performance. researchgate.net For a broad analysis of volatile apocarotenoids, a divinylbenzene/carboxen on polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber has been identified as optimal. researchgate.net HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for profiling volatile apocarotenoids in fruits, vegetables, and other plant materials. nih.govresearchgate.net
HSSE is a similar technique that offers a larger volume of sorbent phase, leading to higher sensitivity for trace-level volatiles. rsc.org It uses a magnetic stir bar coated with polydimethylsiloxane (PDMS). The stir bar is suspended in the headspace of the sample vial and, following extraction, is thermally desorbed for GC-MS analysis. rsc.org HSSE has been shown to be an effective method for determining volatile apocarotenoids generated from enzymatic reactions, offering advantages like reduced sample volume and processing time compared to other techniques. rsc.org
High-Resolution Chromatographic Separation Techniques
Following extraction, chromatographic techniques are employed to separate the complex mixture of apocarotenoids before their detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile apocarotenoids. mdpi.com The separation is most commonly achieved using reversed-phase columns, with C30 columns being particularly effective for resolving the geometric isomers of carotenoids and apocarotenoids. rsc.org A C30 column was used with an Agilent 1100 system to analyze apocarotenoids, with the detector scanning from 200 to 600 nm. rsc.org
The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, methyl-tert-butyl ether (MTBE), and water. rsc.orgnih.gov A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is commonly coupled with HPLC. rsc.orgnih.gov DAD provides spectral information across a range of wavelengths for each analyte as it elutes from the column. rsc.org This is particularly useful for identifying apocarotenoids, as they exhibit characteristic UV-Visible absorption spectra, allowing for their tentative identification by comparing the obtained spectra with those from standards or literature data. nih.gov For instance, HPLC-DAD has been used to identify and quantify apocarotenoids in saffron cell cultures and to analyze carotenoid profiles in human feces. nih.govcore.ac.uk
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation and Sensitivity
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher speed, and increased sensitivity. nih.govnih.gov
For apocarotenoid analysis, UHPLC methods can reduce analysis times from 60 minutes to under 15 minutes while still resolving critical isomers. nih.gov UHPLC is often coupled with high-resolution mass spectrometry (HRMS), such as Q-Orbitrap MS, creating a powerful platform for the comprehensive profiling of apocarotenoids. nih.govresearchgate.net This combination allows for the unambiguous identification and quantification of a wide range of volatile and non-volatile apocarotenoids in a single analytical run. researchgate.net An improved UHPLC-MS platform, integrating ultrasound-assisted extraction and SPE, has been successfully used to identify and quantify multiple subclasses of apocarotenoids in tomato fruits. nih.gov This high-throughput approach is essential for elucidating the complex metabolism of apocarotenoids in biological systems. nih.gov
Table 3: Comparison of HPLC and UHPLC for Apocarotenoid Analysis
| Feature | HPLC-DAD | UHPLC-MS |
|---|---|---|
| Principle | Separation based on partitioning between stationary and mobile phases, detection by UV-Vis absorbance. rsc.orgnih.gov | Separation using sub-2 µm particle columns at high pressure, detection by mass spectrometry. nih.govnih.gov |
| Resolution | Good, C30 columns provide excellent isomer separation. rsc.org | Excellent, superior peak capacity and resolution. nih.gov |
| Analysis Time | Typically 30-60 minutes. nih.gov | Significantly shorter, often < 15 minutes. nih.gov |
| Sensitivity | Moderate, dependent on compound's chromophore. nih.gov | Very high, especially with HRMS detectors. nih.govnih.gov |
| Identification | Tentative, based on retention time and UV-Vis spectrum. nih.gov | Confident, based on accurate mass, fragmentation pattern, and retention time. researchgate.net |
| Application | Routine quantification of known major apocarotenoids. core.ac.uk | Comprehensive profiling, discovery of novel apocarotenoids, metabolomics. nih.govresearchgate.net |
Gas Chromatography (GC) for Volatile Apocarotenones
Gas chromatography (GC) is a well-established and robust analytical technique for the analysis of volatile compounds, including short-chain apocarotenones. chemrxiv.org This method is particularly suited for identifying and quantifying volatile and semi-volatile compounds due to their ability to be vaporized without decomposition. In the context of this compound research, GC is often coupled with mass spectrometry (GC-MS) for definitive identification. mdpi.com
The principle of GC involves the separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
For the analysis of volatile apocarotenones, the selection of the appropriate GC column and temperature programming is critical. A non-polar or mid-polar capillary column is typically used to achieve good separation of these compounds. The temperature of the oven is gradually increased during the analysis to facilitate the elution of compounds with different boiling points.
One of the challenges in GC analysis of some apocarotenones is their potential thermal instability. However, for more volatile apocarotenones, GC provides excellent resolution and sensitivity. To enhance the volatility and thermal stability of less volatile apocarotenoids, a derivatization step is often employed to convert polar functional groups into more volatile forms. chemrxiv.org
Mass Spectrometry-Based Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the identification and quantification of a wide range of apocarotenoids, including this compound. nih.gov These techniques are particularly powerful for analyzing non-volatile and thermally labile compounds that are not amenable to GC analysis. researchgate.net An efficient ultra-high performance liquid chromatography-high resolution-mass spectrometry (UHPLC-HR-MS) method has been developed to analyze 25 glycosylated apocarotenoids (GAPOs) in plant tissues. nih.gov
In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. eag.com The development of LC-MS/MS has made the proven principle of isotope dilution mass spectrometry feasible for routine applications, not just research. nih.gov
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is particularly useful for structural elucidation and quantification in complex matrices. In LC-MS/MS, a specific ion (precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis.
A study successfully identified and quantified volatile and non-volatile apocarotenoids in citrus fruit peels using an optimized LC-MS method. researchgate.net Furthermore, a UHPLC-HR-MS method enabled the identification of previously undescribed glycosylated apocarotenoids, including Glc-apo-13-carotenone, in Arabidopsis. nih.gov
Key LC-MS/MS Parameters for Apocarotenoid Analysis
| Parameter | Description | Relevance to this compound |
| Ionization Source | The interface between the LC and the MS that ionizes the analytes. Common sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). | ESI is often preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their m/z ratio. | Quadrupole, Time-of-Flight (TOF), and Orbitrap analyzers are commonly used. |
| Scan Mode | The method used to acquire mass spectral data. Full scan mode provides a spectrum of all ions, while SRM/MRM mode focuses on specific precursor-product ion transitions for targeted quantification. | Full scan is used for initial identification, while SRM/MRM is employed for accurate quantification. |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion in MS/MS. | Optimization of collision energy is crucial for generating characteristic fragment ions for structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the profiling of certain apocarotenones. mdpi.comnih.gov This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov
In GC-MS analysis, the sample is first injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for each compound.
For the structural elucidation of apocarotenones, the fragmentation patterns observed in the mass spectra are of paramount importance. The high-energy electron ionization process leads to predictable fragmentation of the molecule, providing valuable information about its structure. By analyzing these fragments, researchers can deduce the original structure of the apocarotenone. GC-MS is recognized as a core analytical technique for characterizing the primary metabolome of plants. chemrxiv.org
GC-MS has been instrumental in identifying various apocarotenals and carotenones in different biological matrices. nih.gov For instance, it has been used to identify β-apo-13-carotene and other apocarotenals after the oxidation of β-carotene. nih.gov The technique can be applied to both targeted analysis, where specific known compounds are quantified, and untargeted profiling, which aims to identify all detectable volatile compounds in a sample. nih.gov
Typical GC-MS Parameters for Apocarotenone Analysis
| Parameter | Description | Common Setting for Apocarotenones |
| GC Column | The stationary phase where separation occurs. | Non-polar or mid-polar columns (e.g., DB-5ms, HP-5ms) are frequently used. |
| Injection Mode | The method of introducing the sample into the GC. | Splitless injection is often used for trace analysis to enhance sensitivity. |
| Oven Temperature Program | The temperature gradient applied to the GC oven during the run. | A programmed temperature ramp (e.g., from 50°C to 300°C) is used to elute a wide range of compounds. |
| Ionization Mode | The method used to ionize the compounds in the mass spectrometer. | Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra. |
| Mass Analyzer | The component that separates the ions. | Quadrupole analyzers are common, but time-of-flight (TOF) analyzers can provide higher mass accuracy. nih.gov |
Application of Advanced Mass Analyzers (e.g., Q-Orbitrap, Triple Quadrupole)
The analysis of complex biological samples for compounds like this compound has been significantly advanced by the development of sophisticated mass analyzers such as the Quadrupole-Orbitrap (Q-Orbitrap) and the Triple Quadrupole (QqQ). numberanalytics.com These instruments offer superior sensitivity, selectivity, and resolution compared to older technologies.
Triple Quadrupole (QqQ) Mass Spectrometry
A triple quadrupole mass spectrometer consists of three quadrupoles arranged in series. numberanalytics.com The first quadrupole (Q1) acts as a mass filter to select a specific precursor ion. The second quadrupole (Q2) functions as a collision cell where the selected ion is fragmented. The third quadrupole (Q3) then analyzes the resulting fragment ions. numberanalytics.com This setup is ideal for highly selective and sensitive quantitative analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). eag.com The high specificity of this detector often eliminates the need for a confirmatory detection method. eag.com
Quadrupole-Orbitrap (Q-Orbitrap) Mass Spectrometry
The Q-Orbitrap is a hybrid mass spectrometer that combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. numberanalytics.comlcms.cz This combination leverages the strengths of both components, allowing for the selection of precursor ions with the quadrupole and their high-resolution, accurate-mass analysis in the Orbitrap. numberanalytics.com The Orbitrap analyzer provides exceptional mass accuracy (typically <5 ppm), which is invaluable for the confident identification of unknown compounds and the elucidation of their elemental composition. kaust.edu.sa
A key advantage of the Q-Orbitrap is its ability to perform both qualitative and quantitative analysis in a single run. thermofisher.com This is particularly beneficial for metabolomics studies where both the identification of unknown apocarotenoids and the quantification of known ones are required. The high resolving power of the Orbitrap can separate analyte signals from matrix interferences, leading to more accurate quantification. thermofisher.com An ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) method coupled with a Q-Orbitrap has been successfully used for the profiling of apocarotenoids in plant tissues. researchgate.net
Comparison of Advanced Mass Analyzers
| Feature | Triple Quadrupole (QqQ) | Q-Orbitrap |
| Primary Application | Targeted Quantification | Untargeted and Targeted Analysis |
| Selectivity | Very High (SRM/MRM) | High |
| Sensitivity | Very High | High |
| Mass Resolution | Low | Very High |
| Mass Accuracy | Low | Very High (<5 ppm) |
| Structural Elucidation | Limited | Excellent |
Isotope Labeling and Tracer Studies for Metabolic Flux Analysis
Isotope labeling and tracer studies are powerful techniques used to investigate the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govd-nb.info By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the incorporation of these isotopes into various metabolites, including apocarotenoids like this compound. This provides a quantitative measure of the rates (fluxes) of the biochemical reactions involved in their formation and degradation. nih.gov
The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.gov Stable isotopes, most commonly carbon-13 (¹³C), are used as tracers. nih.gov For example, cells or organisms can be fed with ¹³C-labeled glucose, and the distribution of the ¹³C atoms in downstream metabolites is then measured, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
In the context of this compound research, ¹³C-MFA can be used to:
Identify precursor molecules: By tracing the path of labeled atoms from primary metabolites to this compound, its biosynthetic precursors can be definitively identified.
Quantify biosynthetic rates: The rate of incorporation of the isotope into this compound provides a direct measure of its synthesis rate.
Elucidate metabolic pathways: MFA can help to distinguish between different potential biosynthetic routes and identify key enzymatic steps. vanderbilt.edu
Investigate metabolic regulation: By comparing metabolic fluxes under different conditions (e.g., with and without a specific stimulus), researchers can understand how the biosynthesis of this compound is regulated.
A critical assumption in many MFA studies is that the system is at an isotopic steady state, meaning the isotopic labeling of metabolites is constant over time. d-nb.info This is typically verified by measuring labeling at multiple time points.
Unexplored Research Frontiers and Future Prospects for Apo 13 Zeta Carotenone
Identification of Undiscovered Enzymes and Intermediates in Apo-13-carotenone Biosynthesis
The biosynthesis of apocarotenoids is primarily initiated by the enzymatic cleavage of carotenoids by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). mdpi.comnih.govfrontiersin.org While the roles of some CCDs in producing well-known apocarotenoids are established, the specific enzymes and intermediate steps leading to the formation of Apo-13-zeta-carotenone are not fully elucidated. mdpi.comencyclopedia.pub
The biosynthesis of C30 apocarotenoids, a class to which this compound belongs, is an area of active investigation. nih.gov In Citrus species, for instance, the accumulation of C30 apocarotenoids is a unique feature, and while precursors like β-cryptoxanthin, β-carotene, and zeaxanthin (B1683548) have been proposed, the precise enzymatic reactions are still being uncovered. oup.com The discovery of novel CCD enzymes with unique substrate specificities and cleavage sites is a key research frontier. encyclopedia.puboup.com For example, a zaxinone synthase (ZAS) has been recently identified in rice that cleaves apo-10′-zeaxanthinal to produce zaxinone (3-OH-all-trans-apo-13-carotenone), a structural relative of this compound. frontiersin.orgencyclopedia.pub This suggests the existence of a broader family of enzymes with the potential to generate a variety of apo-13-carotenones from different carotenoid and apocarotenoid precursors.
Furthermore, the potential for non-enzymatic formation of apocarotenoids through the action of reactive oxygen species (ROS) adds another layer of complexity to their biosynthesis. mdpi.comnih.govfrontiersin.org Distinguishing between enzymatic and non-enzymatic pathways for this compound formation is crucial for understanding its regulation and biological significance.
Table 1: Key Research Questions in this compound Biosynthesis
| Research Question | Potential Approaches |
| What are the specific carotenoid cleavage dioxygenases (CCDs) responsible for the synthesis of this compound? | Gene cloning and functional characterization of candidate CCDs from various organisms. |
| What are the primary carotenoid or apocarotenoid precursors for this compound? | Isotope labeling studies and metabolic profiling in model organisms. |
| What are the intermediate compounds in the biosynthetic pathway? | Analysis of metabolic profiles in genetically modified organisms with altered CCD expression. |
| What is the relative contribution of enzymatic versus non-enzymatic (ROS-mediated) cleavage in the formation of this compound? | In vitro assays with purified enzymes and ROS-generating systems. |
Elucidation of Receptors and Detailed Signaling Cascades in Plants and Other Organisms
While some apocarotenoids like abscisic acid and strigolactones have well-defined receptors and signaling pathways, many others, likely including this compound, remain "orphan" signaling molecules. mdpi.com The identification of specific receptors that perceive this compound is a critical step towards understanding its biological function. The discovery that zaxinone interacts with the DWARF14 (D14) and Karrikin insensitive 2 (KAI2) receptors, which are also involved in strigolactone signaling, suggests potential cross-talk and shared signaling components for related apocarotenoids. mdpi.com
Unraveling the downstream signaling cascades initiated by this compound is another major research frontier. This involves identifying the transcription factors, protein kinases, and other signaling molecules that are activated or repressed upon receptor binding. Investigating the potential for retrograde signaling, where signals from the chloroplast (the site of carotenoid synthesis) are transmitted to the nucleus to regulate gene expression, is a particularly exciting avenue. anr.fr Apocarotenoids like β-cyclocitral have been shown to mediate such retrograde signaling, and it is plausible that this compound could have similar roles. researchgate.netfrontiersin.organr.fr
Integration of Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding
A systems-level understanding of the role of this compound requires the integration of multiple "omics" datasets. nih.govf1000research.comcmbio.io By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build comprehensive models of the metabolic and signaling networks in which this compound participates.
For instance, transcriptomic analysis of plants with altered levels of this compound can reveal which genes are regulated by this compound. nih.govwiley.com Proteomic studies can identify proteins whose abundance or post-translational modifications are affected, providing insights into the signaling pathways involved. nih.govf1000research.com Metabolomic profiling can uncover changes in other metabolites, revealing connections to other metabolic pathways. cmbio.io
The integration of these large datasets presents a significant bioinformatic challenge, but the potential rewards are immense. nih.govf1000research.com Such an approach can help to identify previously unknown functions of this compound and its role in the broader context of plant metabolism and stress responses.
Potential Applications in Crop Improvement and Biotechnology Beyond Biofortification
While the biofortification of crops with provitamin A carotenoids has been a major focus, apocarotenoids like this compound may offer novel opportunities for crop improvement. nih.govroutledge.commedcraveonline.commdpi.com The role of apocarotenoids as signaling molecules suggests they could be used to enhance plant resilience to various environmental stresses. nih.govfrontiersin.organr.frwikipedia.org
For example, if this compound is found to be involved in drought tolerance or disease resistance, manipulating its levels in crops could lead to the development of more robust varieties. anr.fr This could be achieved through genetic engineering to enhance the expression of biosynthetic enzymes or by the exogenous application of the compound itself. routledge.commedcraveonline.com
Furthermore, the enzymatic machinery responsible for this compound biosynthesis could be harnessed for the biotechnological production of this and other high-value apocarotenoids. sci-hub.se The discovery and characterization of novel carotenoid cleavage enzymes could pave the way for the development of microbial or plant-based production platforms for these compounds, which may have applications in the food, pharmaceutical, and cosmetic industries. nih.govsci-hub.se
Table 2: Potential Biotechnological Applications of this compound Research
| Application Area | Potential Benefit |
| Crop Improvement | Enhanced tolerance to abiotic stresses (e.g., drought, high light) and biotic stresses (e.g., pathogens). anr.frwikipedia.org |
| Biotechnology | Production of high-value apocarotenoids for use as flavorings, fragrances, or pharmaceuticals. sci-hub.se |
| Synthetic Biology | Engineering of novel biosynthetic pathways in microorganisms for the production of specific apocarotenoids. nih.gov |
Role of Apo-13-carotenones in Inter-Organismal Communication and Ecological Interactions
Volatile apocarotenoids are known to play crucial roles in mediating interactions between plants and other organisms, such as pollinators and herbivores. researchgate.netmdpi.com While the volatility of this compound is not well-characterized, it is plausible that it, or its derivatives, could function as semiochemicals.
For instance, apocarotenoids can act as attractants for insects, influencing pollination and seed dispersal. researchgate.net Conversely, they can also act as deterrents to herbivores. encyclopedia.pub Investigating the role of this compound in these ecological interactions is a promising area of research. This could involve analyzing the volatile profiles of plants that produce this compound and conducting behavioral assays with insects and other organisms.
Furthermore, the role of apocarotenoids in the communication between plants and microbes in the rhizosphere is an emerging field. researchgate.netfrontiersin.org Strigolactones, for example, are exuded from plant roots to promote symbiotic relationships with arbuscular mycorrhizal fungi. researchgate.netnih.govfrontiersin.org It is conceivable that this compound could have similar functions in shaping the microbial community around the roots, with implications for plant nutrition and health.
Q & A
Basic: What validated analytical methods are recommended for the identification and quantification of Apo-13-zeta-carotenone in complex matrices?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is widely used for carotenoid analysis. For this compound, reverse-phase C18 or C30 columns with gradient elution (e.g., methanol/MTBE/water) are effective. Validate methods using spike-and-recovery experiments in representative matrices (e.g., plant extracts or biological fluids) to account for matrix effects. Include internal standards (e.g., β-apo-8'-carotenal) to correct for extraction efficiency .
Basic: How can researchers ensure the stability of this compound during experimental procedures?
Methodological Answer:
Stability studies should evaluate light, temperature, and oxygen exposure. Store samples in amber vials under inert gas (N₂ or Ar) at -80°C. For extraction, use antioxidants like BHT (butylated hydroxytoluene) in solvents. Conduct time-course experiments to assess degradation under experimental conditions (e.g., during photochemical assays) and report degradation rates as part of the data .
Basic: What are the critical steps in synthesizing high-purity this compound for controlled studies?
Methodological Answer:
Synthesis typically involves Wittig or Grignard reactions for carotenoid backbone assembly. Purify intermediates via column chromatography (silica gel or alumina), and confirm stereochemistry using NMR (e.g., NOESY for cis/trans isomerism). Final purity (>95%) should be verified by HPLC-UV/Vis and LC-MS. Document solvent residues (e.g., hexane, ethyl acetate) via GC-MS to ensure compliance with analytical standards .
Advanced: How should researchers design experiments to address conflicting data on this compound’s reactivity in oxidative environments?
Methodological Answer:
Adopt a factorial design to isolate variables (e.g., oxygen concentration, light intensity, pH). Use electron paramagnetic resonance (EPR) to detect radical intermediates and compare kinetic data under controlled vs. ambient conditions. Replicate conflicting studies with identical reagents and equipment specifications. Publish raw datasets and instrumental parameters (e.g., spectrometer calibration logs) to enable direct comparisons .
Advanced: What systematic approaches resolve contradictions in reported bioactivity levels of this compound across cell-based assays?
Methodological Answer:
Standardize cell lines (e.g., ATCC-certified HepG2), passage numbers, and culture conditions (e.g., serum-free media for uptake studies). Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with actual compound levels. Include positive controls (e.g., retinoic acid) and assess membrane permeability using fluorescent probes. Cross-validate findings with orthogonal assays (e.g., qPCR for gene expression vs. ELISA for protein activity) .
Advanced: What mechanistic studies are recommended to elucidate this compound’s role in signaling pathways?
Methodological Answer:
Combine isotopic labeling (¹³C or ²H) with untargeted metabolomics to track metabolic fate. Use CRISPR-Cas9 knockout models to identify receptor interactions (e.g., RAR/RXR). For in vitro systems, apply surface plasmon resonance (SPR) to measure binding affinities. Integrate transcriptomic data (RNA-seq) with pathway enrichment analysis (e.g., KEGG) to map signaling cascades .
Advanced: How can computational modeling improve the prediction of this compound’s interactions with biological targets?
Methodological Answer:
Employ molecular docking (AutoDock Vina, Schrödinger) with crystal structures of candidate receptors (e.g., PPARγ). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models trained on carotenoid datasets to predict antioxidant capacity or membrane permeability. Cross-reference with experimental IC₅₀ values to refine accuracy .
Advanced: What analytical strategies differentiate this compound’s degradation products from structurally similar metabolites?
Methodological Answer:
Use high-resolution MS (HRMS) with MS/MS fragmentation to identify unique product ions. Compare retention times and spectral data against synthetic standards. For complex mixtures, apply multivariate analysis (PCA or PLS-DA) to spectral datasets. Report collision energy settings and ion ratios to ensure reproducibility across labs .
Advanced: How should researchers validate the specificity of antibodies or probes used in this compound localization studies?
Methodological Answer:
Perform competitive ELISA with structural analogs (e.g., apo-12-carotenal) to test cross-reactivity. Use immunofluorescence with knockout controls (e.g., carotenoid-deficient mutants) to confirm signal specificity. For fluorescent probes, validate quenching efficiency via lifetime measurements (FLIM). Publish validation data in supplementary materials, including raw images and quantification thresholds .
Advanced: What environmental variables are most critical to control in studies investigating this compound’s photoprotective effects?
Methodological Answer:
Monitor UV irradiance (W/m²) with calibrated radiometers and maintain humidity (<30% to prevent hydrolysis). Use solar simulators with AM1.5G filters for realistic light exposure. For field studies, log microclimate data (temperature, light intensity) in real time. Account for seasonal variations in plant-derived samples by standardizing harvest times and growth conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
